tert-Butyl (pyridin-3-ylmethyl)carbamate

Description

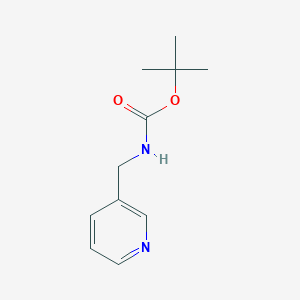

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(pyridin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQXGCNECRISKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102297-41-6 | |

| Record name | 102297-41-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (pyridin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (pyridin-3-ylmethyl)carbamate, also known by its synonym N-Boc-3-(aminomethyl)pyridine, is a chemical compound widely utilized as a versatile building block in organic synthesis. Its structure incorporates a pyridine ring, a reactive primary amine protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The Boc protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective chemical modifications. This guide provides a comprehensive overview of the known chemical properties and synthetic methodologies related to this compound.

Chemical and Physical Properties

The following tables summarize the key physical and spectroscopic properties of this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Colorless oil | |

| Boiling Point | 130 °C at 0.5 mmHg | |

| Density | 1.041 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5080 | |

| CAS Number | 102297-41-6 | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.52-8.49 | m | 2H | Pyridine-H2, Pyridine-H6 |

| 7.64 | d, J = 8Hz | 1H | Pyridine-H4 |

| 7.28-7.25 | m | 1H | Pyridine-H5 |

| 5.18 | bs | 1H | NH |

| 4.33 | s | 2H | CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 155.90 | C=O (carbamate) |

| 148.80 | Pyridine-C2 |

| 148.50 | Pyridine-C6 |

| 135.30 | Pyridine-C4 |

| 134.70 | Pyridine-C3 |

| 123.50 | Pyridine-C5 |

| 79.80 | C(CH₃)₃ |

| 42.10 | CH₂ |

| 28.30 | C(CH₃)₃ |

Solvent: CDCl₃

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the N-Boc protection of 3-(aminomethyl)pyridine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-(aminomethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

tert-Butyl methyl ether (TBME)

-

0.1 N aqueous Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry tetrahydrofuran is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

3-(aminomethyl)pyridine (1.5 equivalents) is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

After the reaction is complete, a saturated aqueous solution of NaHCO₃ is added to the mixture.

-

The aqueous layer is extracted three times with tert-butyl methyl ether.

-

The combined organic extracts are washed three times with 0.1 N aqueous HCl, followed by one wash with a saturated aqueous NaHCO₃ solution.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the product as a colorless oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Eluent (e.g., a gradient of ethyl acetate in hexanes)

-

Thin-layer chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

A slurry of silica gel in the chosen eluent is prepared and packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with the solvent system, and fractions are collected.

-

The fractions are analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature that describes specific biological activities or the involvement of this compound in any signaling pathways. Its primary application reported in the chemical literature is as a synthetic intermediate for the preparation of more complex molecules that may have biological relevance. Researchers in drug discovery utilize this compound as a building block to introduce a protected aminomethylpyridine moiety into their target structures. The carbamate group itself is a common structural motif in many approved drugs and is often used to modulate the physicochemical properties of a molecule.[2]

Conclusion

This compound is a well-characterized chemical compound with established physical and spectroscopic properties. Its synthesis is straightforward, typically involving the N-Boc protection of 3-(aminomethyl)pyridine. While it is a valuable tool in the synthesis of potentially bioactive compounds, there is currently a lack of information regarding its own biological activity and its role in cellular signaling. This highlights an area for potential future investigation for researchers interested in the biological effects of small, functionalized pyridine derivatives.

References

An In-depth Technical Guide to the Synthesis of N-Boc-3-(aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for N-Boc-3-(aminomethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the preparation of the precursor, 3-(aminomethyl)pyridine, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This document details the experimental protocols, quantitative data, and logical workflows for these transformations.

Synthesis of 3-(aminomethyl)pyridine

The most common and industrially relevant method for the synthesis of 3-(aminomethyl)pyridine is the catalytic hydrogenation of 3-cyanopyridine. This process reduces the nitrile group to a primary amine. Two effective catalytic systems for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method offers high conversion under relatively mild conditions. The selectivity of the reaction, particularly the formation of the desired primary amine over secondary and tertiary amine byproducts, can be controlled by the addition of an acidic modifier.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon (Pd/C) | [1] |

| Substrate | 3-Cyanopyridine | [1] |

| Product | 3-(Aminomethyl)pyridine | [1] |

| Temperature | 30–50 °C | [1] |

| Pressure | 6 bar H₂ | [1] |

| Selectivity for Primary Amine | 72% | [1] |

| Conversion | Complete | [1] |

Experimental Protocol:

-

Preparation: In a high-pressure reactor, a solution of 3-cyanopyridine in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is prepared.

-

Catalyst Addition: A catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) is added to the solution. To enhance selectivity towards the primary amine, a controlled amount of an acidic additive, such as sulfuric acid, can be introduced.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to 6 bar.

-

Reaction: The reaction mixture is agitated and heated to a temperature between 30 and 50 °C. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by conversion to a salt and recrystallization to yield pure 3-(aminomethyl)pyridine.

Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitriles.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Raney Nickel | [3] |

| Substrate | 3-Cyanopyridine | [3] |

| Solvent | Acetic acid aqueous solution | [3] |

| Temperature | 35 °C | [3] |

| Pressure | 0.3 MPa (3 bar) H₂ | [3] |

| Reaction Time | ~2 hours | [3] |

Experimental Protocol:

-

Preparation: An autoclave is charged with 3-cyanopyridine, an aqueous solution of acetic acid, and a catalytic amount of Raney Nickel slurry (washed with the reaction solvent).[3]

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 0.3 MPa. The mixture is stirred and maintained at 35°C for approximately 2 hours, or until the consumption of hydrogen ceases.[3]

-

Work-up: After cooling and venting the reactor, the catalyst is removed by filtration.

-

Purification: The filtrate is basified with a suitable base (e.g., sodium hydroxide) to neutralize the acetic acid and free the amine. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated in vacuo. The resulting crude 3-(aminomethyl)pyridine can be purified by vacuum distillation.

N-Boc Protection of 3-(aminomethyl)pyridine

The protection of the primary amine in 3-(aminomethyl)pyridine is typically achieved using di-tert-butyl dicarbonate (Boc₂O). This reaction is robust and can be performed under various conditions.[4][5]

Standard N-Boc Protection with a Base

This is a widely used, high-yielding method.

Quantitative Data:

| Parameter | Value | Reference |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [6] |

| Amine | Primary Amine (e.g., 3-(aminomethyl)pyridine) | [6] |

| Base | Triethylamine (TEA) or NaOH | [6] |

| Solvent | Tetrahydrofuran (THF) | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Yield | 89-93% (for similar primary amines) | [6] |

Experimental Protocol:

-

Preparation: 3-(aminomethyl)pyridine (1.0 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: A base, such as triethylamine (1.5 equivalents), is added to the solution.

-

Boc₂O Addition: The mixture is cooled to 0 °C in an ice bath. A solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent is added dropwise.[6]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.[6] The reaction progress is monitored by TLC.

-

Work-up: A saturated aqueous solution of NaHCO₃ is added, and the mixture is extracted with an organic solvent (e.g., ethyl acetate or tert-butyl methyl ether). The combined organic layers are washed with 0.1 N HCl (aq) and then with saturated NaHCO₃ (aq).[6]

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.[6] If necessary, the product can be purified by column chromatography on silica gel.

Catalyst-Free N-Boc Protection in Water-Acetone

This method offers an environmentally friendly alternative with high yields and short reaction times.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [7] |

| Amine | Primary Amine (e.g., 3-(aminomethyl)pyridine) | [7] |

| Solvent | Water/Acetone (19:1) | [7] |

| Temperature | Room Temperature | [7] |

| Yield | High (for a range of amines) | [7] |

Experimental Protocol:

-

Preparation: In a round-bottom flask, 3-(aminomethyl)pyridine (1 mmol) is added to a mixture of distilled water (9.5 mL) and acetone (0.5 mL). The mixture is stirred at room temperature for a few minutes.[7]

-

Boc₂O Addition: Di-tert-butyl dicarbonate (1 mmol) is added to the mixture.

-

Reaction: Dichloromethane (5 mL) is added, and the mixture is stirred. The reaction is monitored by TLC until the starting amine is consumed.[7]

-

Work-up: The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[7]

-

Purification: The residue is purified by column chromatography on silica gel (e.g., using a CH₂Cl₂/MeOH, 9:1 mixture as eluent) to afford pure N-Boc-3-(aminomethyl)pyridine.[7]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis of N-Boc-3-(aminomethyl)pyridine.

Caption: Overall synthesis pathway for N-Boc-3-(aminomethyl)pyridine.

Caption: Experimental workflows for the key synthesis steps.

References

- 1. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. CN108863913B - Method for improving stability of nicotinaldehyde - Google Patents [patents.google.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (pyridin-3-ylmethyl)carbamate

CAS Number: 102297-41--6

This technical guide provides a comprehensive overview of tert-Butyl (pyridin-3-ylmethyl)carbamate, a key building block in modern organic synthesis, particularly within the realm of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on its properties, synthesis, safety, and applications.

Chemical and Physical Properties

This compound, also known by its synonym N-Boc-3-(aminomethyl)pyridine, is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl pyridine structure makes it a valuable intermediate for the synthesis of more complex molecules. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 102297-41-6 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | Solid |

| IUPAC Name | tert-butyl N-(pyridin-3-ylmethyl)carbamate |

| Synonyms | N-Boc-3-(aminomethyl)pyridine, 3-(Boc-aminomethyl)pyridine |

A more detailed summary of its computed physicochemical properties is provided in the following table for easy reference.

| Parameter | Value |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 208.121177757 Da |

| Monoisotopic Mass | 208.121177757 Da |

| Topological Polar Surface Area | 51.2 Ų |

| Heavy Atom Count | 15 |

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Based on available safety data, the following GHS classifications and precautionary statements are provided.

| Hazard Class | Category | Hazard Statement |

| Skin irritation | 2 | Causes skin irritation (H315) |

| Eye irritation | 2A | Causes serious eye irritation (H319) |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation (H335) |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of the primary amine of 3-(aminomethyl)pyridine with a tert-butyloxycarbonyl (Boc) group. A common method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Synthesis of this compound

A widely used method for the Boc-protection of 3-(aminomethyl)pyridine is as follows:

-

Reactants: 3-(Aminomethyl)pyridine, Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent: A suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like dioxane/water.

-

Base: A mild base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is often used to neutralize the acid formed during the reaction.

-

Procedure:

-

Dissolve 3-(aminomethyl)pyridine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or cooled in an ice bath.

-

Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or recrystallization to obtain pure this compound.

-

Lithiation and Functionalization

Further functionalization of the pyridine ring can be achieved through lithiation.[1]

-

Reactants: this compound, t-Butyllithium (t-BuLi)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add three mole equivalents of t-butyllithium to the solution. This results in the formation of a dilithium reagent, with lithiation occurring on the carbamate nitrogen and the 4-position of the pyridine ring.

-

After stirring for a specified time at -78 °C, an electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added to the reaction mixture.

-

The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

The product is extracted, purified, and characterized.

-

Caption: Lithiation and functionalization of this compound.

Applications in Drug Discovery and Development

The carbamate functional group is a prevalent structural motif in a wide array of approved therapeutic agents.[2] Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds, which can enhance the pharmacokinetic properties of drug candidates.

This compound serves as a crucial building block for the synthesis of various pharmaceutical intermediates. The Boc-protected amine allows for selective reactions at other positions of the molecule, and the Boc group can be easily removed under acidic conditions to reveal the primary amine for further functionalization.

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including:

-

Orexin Receptor Antagonists: These compounds are being investigated for the treatment of insomnia and other sleep disorders.

-

IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key target in inflammatory diseases, making its inhibitors potential therapeutics for conditions like rheumatoid arthritis.[3]

-

Enzyme Inhibitors: The pyridine moiety and the flexible linker provided by the aminomethyl group can be incorporated into molecules designed to interact with the active sites of various enzymes.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the field of drug discovery and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and the strategic importance of its protected amine functionality make it an essential tool for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge for the safe and effective use of this compound in a research and development setting.

References

An In-depth Technical Guide to the Solubility of tert-Butyl (pyridin-3-ylmethyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl (pyridin-3-ylmethyl)carbamate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed qualitative solubility profile based on related compounds and purification methodologies. Furthermore, it outlines a robust experimental protocol for determining the precise solubility in various organic solvents to aid in process development, formulation, and quality control.

Core Concepts: Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical property. It directly influences reaction kinetics, dictates the choice of solvents for synthesis and purification, and impacts the formulation of the final drug product. A thorough understanding of a compound's solubility is therefore paramount for efficient and reproducible research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| Calculated LogP | 1.4 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

Qualitative Solubility Profile

While specific quantitative data is scarce, information from purification techniques such as recrystallization for similar carbamate compounds allows for a qualitative assessment of solubility. The choice of solvents for recrystallization implies that the compound is soluble in these solvents at elevated temperatures and less soluble at lower temperatures, a key principle for effective purification.

Based on general practices for carbamates and pyridine-containing compounds, the following qualitative solubility profile can be inferred:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group can hydrogen bond with the carbamate and pyridine moieties. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Soluble | Often used in solvent systems for recrystallization of similar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly to Moderately Soluble | The non-polar nature makes them less ideal, but they can be used in solvent mixtures. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | These non-polar solvents are generally poor solvents for polar compounds and are often used as anti-solvents in recrystallization. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Soluble | The polarity of these solvents facilitates the dissolution of the compound. |

| Water | Sparingly Soluble | The presence of the non-polar tert-butyl group and the aromatic pyridine ring limits aqueous solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

A selection of high-purity organic solvents

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Compound: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Conclusion

References

Spectral Analysis of tert-butyl (pyridin-3-ylmethyl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for tert-butyl (pyridin-3-ylmethyl)carbamate, a compound of interest for researchers, scientists, and drug development professionals. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.52-8.49 | m | 2H | - | Pyridine H-2, H-6 |

| 7.64 | d | 1H | 8 | Pyridine H-4 |

| 7.28-7.25 | m | 1H | - | Pyridine H-5 |

| 5.18 | bs | 1H | - | NH |

| 4.33 | s | 2H | - | CH₂ |

| 1.45 | s | 9H | - | C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 155.90 | C=O (carbamate) |

| 148.80 | Pyridine C-2 |

| 148.50 | Pyridine C-6 |

| 135.30 | Pyridine C-4 |

| 134.70 | Pyridine C-3 |

| 123.50 | Pyridine C-5 |

| 79.80 | C(CH₃)₃ |

| 42.10 | CH₂ |

| 28.30 | C(CH₃)₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Medium | N-H Stretch | Carbamate |

| ~3100-3000 | Medium-Weak | C-H Stretch | Pyridine (aromatic) |

| ~2970 | Strong | C-H Stretch | tert-butyl |

| ~1700 | Strong | C=O Stretch | Carbamate |

| ~1600, ~1480 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |

| ~1520 | Medium | N-H Bend | Carbamate |

| ~1250, ~1160 | Strong | C-O Stretch | Carbamate |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 208 | Moderate | [M]⁺ (Molecular Ion) |

| 152 | High | [M - C₄H₈]⁺ |

| 108 | High | [M - Boc]⁺ |

| 92 | Very High | [C₅H₄NCH₂]⁺ (Base Peak) |

| 57 | High | [C₄H₉]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and transfer it into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette with a small cotton plug to filter out any particulate matter, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample (as a neat oil)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Apply a small drop of the neat this compound oil directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe after the measurement is complete.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Suitable solvent (e.g., dichloromethane or ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and elution of the compound.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV), mass range (e.g., m/z 40-400), and scan speed.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a microsyringe.

-

The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

-

The mass spectrometer will ionize the molecules and separate the resulting fragments based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: General workflow for the spectral analysis of a chemical compound.

References

In-Depth Technical Guide: Tert-butyl (pyridin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (pyridin-3-ylmethyl)carbamate, a key building block in medicinal chemistry and drug development. The document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a versatile intermediate. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated using logical diagrams.

Introduction

This compound, also known as N-Boc-3-(aminomethyl)pyridine, is a heterocyclic organic compound that plays a crucial role in the synthesis of a wide array of pharmaceutical agents.[1] Its structure incorporates a pyridine ring, a common motif in drug molecules, and a carbamate group with a tert-butoxycarbonyl (Boc) protecting group. This bifunctional nature allows for selective chemical modifications, making it an invaluable tool for medicinal chemists. The carbamate functional group is a key structural element in many approved therapeutic agents due to its chemical and proteolytic stability, as well as its ability to permeate cell membranes.[2][3] This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the necessary information for its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-(pyridin-3-ylmethyl)carbamate | PubChem[1] |

| CAS Number | 102297-41-6 | PubChem[1] |

| Appearance | Solid | Home Sunshine Pharma[4] |

| Melting Point | 116-120 °C | Pharmacy Research[5] |

| Boiling Point | 252.743 °C at 760 mmHg | Pharmacy Research[5] |

| Density | 1.131 g/cm³ | Pharmacy Research[5] |

| Flash Point | 106.7 °C | Pharmacy Research[5] |

Synthesis and Experimental Protocols

The synthesis of this compound and related carbamates can be achieved through various established chemical routes. The Boc protecting group is typically introduced to the primary amine of 3-(aminomethyl)pyridine.

General Carbamate Synthesis

A common method for the synthesis of tert-butyl carbamates involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction proceeds through an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is then trapped to yield the desired carbamate.[6][7]

Illustrative Experimental Workflow: Boc Protection of an Amine

The following diagram illustrates a generalized workflow for the Boc protection of a primary amine, a fundamental step in the synthesis of compounds like this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The carbamate group can act as a stable linker or a protecting group that can be selectively removed under acidic conditions.

Role as a Building Block

This compound serves as a critical building block in the synthesis of more complex molecules. The pyridine nitrogen can be quaternized or otherwise modified, while the Boc-protected amine provides a masked reactive site for subsequent coupling reactions after deprotection. This strategy is frequently employed in the construction of enzyme inhibitors and receptor antagonists. For instance, related carbamate structures are pivotal intermediates in the synthesis of orexin receptor antagonists and IRAK4 inhibitors.[8]

Use in Linker Chemistry for Targeted Therapeutics

In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules like this compound are essential.[9] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker connecting the target-binding moiety and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The flexible alkyl chain and the protected amine of this compound make it an ideal component for constructing these linkers.

The following diagram illustrates the logical relationship in the design of a PROTAC.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined physicochemical properties, coupled with its synthetic versatility, establish it as a cornerstone intermediate for the development of novel therapeutics. The strategic use of its protected amine functionality allows for the controlled and sequential assembly of complex molecular architectures, a critical aspect in modern drug design, particularly in the burgeoning field of targeted protein degradation. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and facilitate further research and development efforts.

References

- 1. This compound | C11H16N2O2 | CID 13948280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tert-butyl Pyridin-3-ylcarbamate CAS 56700-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Function of the Boc Protecting Group in tert-Butyl (pyridin-3-ylmethyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic use of protecting groups is essential for the construction of complex molecular architectures. Among the most reliable and widely used is the tert-butoxycarbonyl (Boc) group for the protection of amines.[1] This technical guide provides an in-depth analysis of the function, application, and quantitative aspects of the Boc group as utilized in tert-butyl (pyridin-3-ylmethyl)carbamate, a key building block in drug discovery.

Core Function of the Boc Group

The primary function of the Boc group is to act as a temporary shield for a reactive amine.[2] Amines are nucleophilic and basic, which can lead to unwanted side reactions during a synthetic sequence.[2][3] By reacting an amine with an agent like di-tert-butyl dicarbonate (Boc₂O), the amine is converted into a carbamate.[1] This transformation has several critical effects:

-

Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom becomes delocalized into the adjacent carbonyl group of the carbamate, significantly diminishing its nucleophilicity and basicity.[4]

-

Chemical Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1][5]

-

Facile Removal: Despite its stability, the Boc group can be easily and cleanly removed under specific acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6]

In the context of this compound, the Boc group protects the primary amine attached to the methylene bridge at the 3-position of the pyridine ring. This protection is crucial as it allows chemists to perform reactions on other parts of the molecule, such as the pyridine ring itself, without interference from the highly reactive primary amine.

Quantitative Data: Reaction Conditions and Efficiency

The installation and removal of the Boc group are typically high-yielding processes. The efficiency depends on factors such as the substrate, solvent, and temperature. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Conditions for Boc Protection of Primary Amines

| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) |

|---|---|---|---|---|

| (Boc)₂O / DMAP (cat.) | Acetonitrile | Room Temp. | 1 - 5 h | >95 |

| (Boc)₂O / NaOH | Dioxane/Water | Room Temp. | 2 - 12 h | 90 - 99 |

| (Boc)₂O / Triethylamine | Dichloromethane (DCM) | 0 - Room Temp. | 1 - 6 h | >90[7] |

| (Boc)₂O | Solvent-free | Room Temp. | 0.5 - 2 h | 90 - 98 |

Table 2: Representative Conditions for Boc Deprotection

| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 0.5 - 4 h | >95[8] |

| 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 1 - 4 h | >95[9] |

| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | ~90[10][11] |

| Thermal (Flow Chemistry) | Methanol / TFE | 120 - 230 | 30 - 45 min | 81 - 100[12] |

Detailed Experimental Protocols

The following protocols provide standardized procedures for the synthesis and deprotection of this compound.

Protocol 1: Synthesis of this compound (Protection)

Objective: To protect the primary amine of 3-(aminomethyl)pyridine using di-tert-butyl dicarbonate.

Materials:

-

3-(Aminomethyl)pyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Dioxane/Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the cooled mixture with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic mixture sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be further purified by column chromatography if necessary.[11]

Protocol 2: Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free 3-(aminomethyl)pyridine, often as a salt.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure (Using TFA):

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (at a concentration of ~0.1-0.2 M) in a round-bottom flask and cool to 0 °C.[8]

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq, or a 25-50% v/v solution in DCM) to the stirred solution.[8] The formation of CO₂ gas is often observed.[3]

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of the amine.

-

Purification (Optional): To obtain a solid, the residue can be triturated with cold diethyl ether and the resulting precipitate collected by filtration.

Procedure (Using HCl in Dioxane):

-

Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.

-

Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the mixture.[9]

-

Precipitation: Stir the reaction at room temperature. The hydrochloride salt of the product often precipitates out of the solution within 1-4 hours.

-

Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure 3-(aminomethyl)pyridine dihydrochloride salt.[8][9]

Conclusion

The Boc group is an indispensable tool in the synthesis of molecules like this compound, which are pivotal intermediates in drug development.[13] Its function is to temporarily deactivate a highly reactive primary amine, thereby enabling selective chemical transformations elsewhere in the molecule. The reliability of its introduction, its stability across a wide range of conditions, and the efficiency of its removal under mild acidic conditions make the Boc group a cornerstone of modern synthetic strategy for researchers and drug development professionals.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Review of tert-Butyl (Pyridin-3-ylmethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (pyridin-3-ylmethyl)carbamate, also known as N-Boc-3-(aminomethyl)pyridine, is a pivotal building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine ring and a Boc-protected aminomethyl group, provides a versatile scaffold for the synthesis of a wide array of complex molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) ligands. This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical use in a research and development setting.

Chemical Properties and Data

This compound is a stable, solid compound at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 102297-41-6 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 116-120 °C | [2] |

| Boiling Point | 252.7 °C at 760 mmHg | [2] |

| Density | 1.131 g/cm³ | [2] |

| Flash Point | 106.7 °C | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the protection of the primary amine of 3-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an organic solvent in the presence of a base.

Experimental Protocol: Synthesis via Boc Protection

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

3-(Aminomethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 3-(aminomethyl)pyridine (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.[3]

Experimental Protocol: Column Chromatography Purification [3]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.

Quantitative Data for Synthesis and Purification

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (post-chromatography) | >98% |

| TLC Mobile Phase | 1:1 Hexanes:Ethyl Acetate |

| TLC Rf of Product | ~0.4 - 0.5 |

| TLC Visualization | UV light (254 nm) and/or potassium permanganate stain |

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors and GPCR ligands. The pyridine moiety can participate in key hydrogen bonding interactions with target proteins, while the protected amine allows for further synthetic modifications.

Role as a Synthetic Intermediate

The Boc-protected amine of this compound can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used in a variety of coupling reactions to build more complex molecular architectures.

Caption: General synthetic workflow utilizing this compound.

Application in Kinase Inhibitor Synthesis

While specific examples detailing the direct use of this compound in publicly available signaling pathway diagrams are limited, its structural motifs are present in numerous kinase inhibitors. The pyridine ring often acts as a hinge-binding element, a critical interaction for inhibiting kinase activity.

The general role of this carbamate in kinase inhibitor synthesis involves its incorporation as a key fragment that positions the pyridine ring for optimal interaction with the kinase's ATP-binding site.

Caption: Logical relationship of the carbamate in kinase inhibitor synthesis and action.

Application in GPCR Ligand Development

Similarly, in the development of GPCR ligands, the pyridine moiety of this compound can be crucial for establishing specific interactions within the ligand-binding pocket of the receptor. The versatility of the deprotected amine allows for the exploration of structure-activity relationships by introducing various substituents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an important tool for medicinal chemists. The data and protocols presented in this guide aim to provide researchers with the necessary information to effectively utilize this compound in their drug discovery and development efforts.

References

An In-depth Technical Guide to the Synthesis of tert-butyl (pyridin-3-ylmethyl)carbamate

This document provides a comprehensive technical overview of the synthesis of tert-butyl (pyridin-3-ylmethyl)carbamate, a key building block in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Introduction

This compound, also known as N-Boc-3-(aminomethyl)pyridine, is a valuable intermediate in organic synthesis. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the primary amine of 3-(aminomethyl)pyridine allows for selective reactions at other positions of the pyridine ring. This strategy is crucial in the multi-step synthesis of complex molecules, particularly in the development of novel therapeutic agents. While the specific discovery of this compound is not widely documented in seminal publications, its preparation follows well-established and reliable methods for the protection of amines. The procedure detailed below is adapted from a method described for a structurally similar compound in US Patent US20060116519A1, which showcases a common and efficient approach to the synthesis of such carbamates.

Synthetic Pathway and Core Reaction

The synthesis of this compound is achieved through the protection of the primary amine of 3-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction is a nucleophilic substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(aminomethyl)pyridine | pyridin-3-ylmethanamine | 3731-52-0 | C₆H₈N₂ | 108.14 |

| Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

Table 2: Properties of the Product

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | tert-butyl N-(pyridin-3-ylmethyl)carbamate | 102297-41-6 | C₁₁H₁₆N₂O₂ | 208.26[1] |

Experimental Protocol

The following protocol is adapted from the general procedure for Boc protection of a substituted aminomethylpyridine as described in US Patent US20060116519A1.[2]

Materials and Reagents:

-

3-(aminomethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

1.0 M Sodium hydroxide (NaOH) aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, dissolve 3-(aminomethyl)pyridine (1.0 equivalent) in tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents).[2] Following this, add a 1.0 M aqueous solution of sodium hydroxide (approximately 3 equivalents) to the reaction mixture.

-

Reaction: Vigorously stir the resulting biphasic solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.[2]

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel if required.

Conclusion

The synthesis of this compound via the Boc protection of 3-(aminomethyl)pyridine is a straightforward and efficient process that is widely applicable in the synthesis of more complex, biologically active molecules. The use of di-tert-butyl dicarbonate under basic conditions provides a reliable method for obtaining this key synthetic intermediate. The protocol described herein, adapted from established procedures, offers a robust foundation for the laboratory-scale preparation of this compound, which is essential for advancing research and development in medicinal chemistry.

References

Methodological & Application

Protocol for N-Boc Protection of 3-(Aminomethyl)pyridine

Introduction

This application note provides a detailed protocol for the N-Boc protection of 3-(aminomethyl)pyridine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of N-Boc-3-(aminomethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds.

The reaction involves the treatment of 3-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The selection of solvent and base can be adapted to specific laboratory requirements, with common choices being dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine (TEA) or sodium bicarbonate as the base.[4][5][6] This protocol describes a general and robust procedure that consistently provides high yields of the desired product.

Reaction Scheme

Caption: General reaction scheme for the N-Boc protection of 3-(aminomethyl)pyridine.

Experimental Protocol

This protocol outlines the N-Boc protection of 3-(aminomethyl)pyridine using di-tert-butyl dicarbonate and triethylamine in dichloromethane.

3.1. Materials and Reagents:

-

3-(Aminomethyl)pyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

-

Silica gel for column chromatography

3.2. Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

3.3. Procedure:

-

To a solution of 3-(aminomethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-(aminomethyl)pyridine.

Data Presentation

The following table summarizes the quantitative data for the N-Boc protection of 3-(aminomethyl)pyridine.

| Parameter | Value |

| Reagents | |

| 3-(Aminomethyl)pyridine | 1.0 g (9.25 mmol, 1.0 eq) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 2.42 g (11.1 mmol, 1.2 eq) |

| Triethylamine (TEA) | 1.94 mL (13.9 mmol, 1.5 eq) |

| Dichloromethane (DCM) | 20 mL |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 12 hours |

| Work-up & Purification | |

| Quenching Agent | Saturated aqueous NaHCO₃ |

| Extraction Solvent | Dichloromethane |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |

| Purification Method | Flash Column Chromatography |

| Typical Results | |

| Product | N-Boc-3-(aminomethyl)pyridine |

| Yield | 85-95% |

| Physical Appearance | Colorless oil or white solid |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the N-Boc protection of 3-(aminomethyl)pyridine.

Caption: Experimental workflow for the N-Boc protection of 3-(aminomethyl)pyridine.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

Application Notes: Incorporation of tert-butyl (pyridin-3-ylmethyl)carbamate in Peptide Synthesis

Introduction

The incorporation of unnatural amino acids (UAAs) and building blocks into peptide sequences is a cornerstone of modern drug discovery and materials science.[1][2][3] These modifications are employed to enhance peptide stability, modulate receptor affinity and selectivity, improve pharmacokinetic profiles, and introduce novel functionalities.[4][5] tert-butyl (pyridin-3-ylmethyl)carbamate is a valuable building block for introducing a pyridin-3-ylmethyl moiety into a peptide backbone. This modification imparts unique characteristics to the final peptide, including a basic nitrogen atom for potential salt bridge formation or catalysis, a metal coordination site, and a rigid aromatic spacer to enforce specific conformations.

This building block is designed for use in solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) protection strategy.[6][7] The Boc group serves as a temporary Nα-protecting group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the peptide remains anchored to the solid support.[8]

Key Technical Considerations

-

Chirality and Racemization: this compound is an achiral molecule as the carbon atom attached to the nitrogen is a methylene (-CH2-) group. Therefore, racemization of this specific building block during activation and coupling is not a concern. However, standard precautions to prevent racemization of the preceding chiral amino acid residue, such as the addition of 1-Hydroxybenzotriazole (HOBt), are always recommended.[1][9]

-

Pyridine Side-Chain Reactivity: In the context of Boc-SPPS, the pyridine nitrogen (pKa ≈ 5.2) does not typically require an additional protecting group. During the Nα-Boc deprotection step with TFA, the pyridine nitrogen is protonated to form a stable and unreactive pyridinium salt. In the subsequent neutralization and coupling steps, the free pyridine base is significantly less nucleophilic and basic than the reagents used for activation (e.g., DIEA), minimizing the risk of side reactions.

Quantitative Performance Data

While specific coupling yields for this compound are sequence-dependent, the performance is expected to be high and comparable to other standard or unnatural Boc-protected building blocks when using optimized protocols. A coupling efficiency of >99% per step is the standard benchmark for successful SPPS.[10]

| Parameter | Expected Value | Conditions / Notes |

| Coupling Efficiency | > 99% | Monitored by a negative Kaiser (ninhydrin) test. Difficult couplings may require a double-coupling protocol. |

| Purity Per Step | > 99% | Assumes optimized deprotection and coupling steps to avoid deletion or truncated sequences. |

| Crude Peptide Purity | 70-90% | Dependent on the overall length and complexity of the peptide sequence. |

| Overall Yield (15-mer peptide) | ~86% | Calculated as (0.99)^14. Assumes near-quantitative efficiency at each cycle. |

Experimental Protocols

The following are generalized protocols for coupling this compound onto a peptide-resin with a free N-terminal amine during manual Boc-SPPS. All operations should be performed in a suitable reaction vessel with agitation.

Protocol 1: Standard DIC/HOBt Coupling

This method is a cost-effective and widely used procedure for routine couplings.

Materials:

-

Peptide-resin with free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Ninhydrin test kit

Procedure:

-

Resin Preparation: Ensure the peptide-resin from the previous cycle (after Boc deprotection and neutralization) is washed and swollen in DMF (10 mL/g resin).

-

Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF (~5 mL/g resin).

-

Coupling: Add the activation solution to the swollen resin. Then, add DIC (3.0 eq.) to the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a ninhydrin (Kaiser) test. A negative result (yellow beads and solution) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another hour or perform a second coupling.

-

Washing: Once the reaction is complete, drain the solvent and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: High-Efficiency HBTU Coupling

This protocol uses the uronium salt HBTU for faster and more efficient activation, recommended for potentially difficult couplings.

Materials:

-

Peptide-resin with free N-terminal amine

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Ninhydrin test kit

Procedure:

-

Resin Preparation: Ensure the peptide-resin from the previous cycle (after Boc deprotection and neutralization) is washed and swollen in DMF (10 mL/g resin).

-

Pre-activation: In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (1.95 eq.) in DMF (~5 mL/g resin). Add DIEA (4.0 eq.) and allow the solution to pre-activate for 2-5 minutes.

-

Coupling: Add the pre-activated solution to the swollen resin.

-

Reaction: Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring: Perform a ninhydrin (Kaiser) test. A negative result indicates completion.

-

Washing: Upon completion, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualizations

Caption: Workflow for a single coupling cycle in Boc-SPPS.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. mdpi.com [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Coupling Reactions of tert-Butyl (Pyridin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common coupling reactions involving tert-butyl (pyridin-3-ylmethyl)carbamate, a versatile building block in medicinal chemistry. The protocols detailed below are designed to serve as a starting point for the synthesis of a wide array of downstream products, including substituted pyridines and compounds with elaborated amine functionalities.

Introduction

This compound serves as a key intermediate, offering a Boc-protected aminomethyl group attached to a pyridine ring. This structure allows for a variety of synthetic transformations. The pyridine nitrogen can influence the reactivity of the ring, and the Boc-protected amine provides a stable handle that can be deprotected under acidic conditions for further functionalization. This document outlines protocols for three principal types of coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and amide bond formation.

Suzuki-Miyaura Coupling